An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-3-N-(Pyridin-4-ylmethyl)amino-piperidine
An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-3-N-(Pyridin-4-ylmethyl)amino-piperidine
Introduction
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 1-Boc-3-N-(pyridin-4-ylmethyl)amino-piperidine is a heterocycle of significant interest, incorporating a protected piperidine scaffold linked to a pyridine moiety. Such structures are prevalent in medicinal chemistry and drug discovery. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of this compound. We will delve into the theoretical underpinnings and practical applications of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, presenting both predicted data and detailed, field-proven experimental protocols.
Molecular Structure and Properties
Molecular Formula: C₁₆H₂₅N₃O₂[1]
Molecular Weight: 291.39 g/mol [1]
Structure:
Caption: Chemical structure of 1-Boc-3-N-(pyridin-4-ylmethyl)amino-piperidine.
I. Mass Spectrometry: The First Glimpse
Mass spectrometry (MS) provides the molecular weight of a compound, offering the initial and most critical piece of evidence for its identity. For 1-Boc-3-N-(pyridin-4-ylmethyl)amino-piperidine, electrospray ionization (ESI) is the preferred method due to the presence of basic nitrogen atoms, which are readily protonated.
Predicted Mass Spectrum Data
The expected mass-to-charge ratios (m/z) for common adducts in positive ion mode ESI-MS are presented below. These predictions are based on the compound's molecular formula and data from its constitutional isomer, tert-butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 292.20 |
| [M+Na]⁺ | 314.18 |
| [M+K]⁺ | 330.16 |
| [M+NH₄]⁺ | 309.23 |
Fragmentation Analysis: Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) provides structural information through characteristic fragmentation patterns. The Boc protecting group is notoriously labile in the gas phase and is expected to be a major point of fragmentation.
Key Predicted Fragmentation Pathways:
-
Loss of the Boc group: The most prominent fragmentation will likely be the loss of the entire tert-butoxycarbonyl group (100 Da) or isobutylene (56 Da) followed by CO₂ (44 Da).
-
Piperidine Ring Fragmentation: Alpha-cleavage adjacent to the nitrogen atoms within the piperidine ring is a common fragmentation pathway for such heterocyclic systems.[3]
-
Pyridinylmethyl Cleavage: Cleavage of the bond between the piperidine ring and the pyridinylmethylamino moiety can lead to the formation of a pyridinylmethylium ion or related fragments.
Caption: Predicted major fragmentation pathways for 1-Boc-3-N-(pyridin-4-ylmethyl)amino-piperidine in ESI-MS/MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an electrospray ionization mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂): Set to a pressure appropriate for stable spray formation.
-
Drying Gas (N₂) Flow Rate: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 100-500. For MS/MS analysis, select the [M+H]⁺ ion (m/z 292.20) as the precursor and acquire product ion spectra using a suitable collision energy (e.g., 10-30 eV).
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will provide a complete structural assignment.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The predicted chemical shifts (δ) are based on the analysis of structurally similar compounds, including N-benzylpiperidine and 4-picoline.[4][5]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.55 | d | 2H | Pyridine H-2, H-6 | Protons alpha to the nitrogen in the pyridine ring are significantly deshielded. |
| ~7.25 | d | 2H | Pyridine H-3, H-5 | Protons beta to the nitrogen in the pyridine ring. |
| ~3.80 | s | 2H | Pyridinyl-CH₂ -N | Methylene protons adjacent to the pyridine ring and the secondary amine. |
| ~3.60 - 3.80 | m | 2H | Piperidine H-2eq, H-6eq | Equatorial protons on the carbons alpha to the Boc-protected nitrogen are deshielded. |
| ~2.80 - 3.00 | m | 2H | Piperidine H-2ax, H-6ax | Axial protons on the carbons alpha to the Boc-protected nitrogen. |
| ~2.60 - 2.75 | m | 1H | Piperidine H-3 | Methine proton at the point of substitution. |
| ~1.80 - 1.95 | m | 2H | Piperidine H-4eq, H-5eq | Equatorial protons on the piperidine ring. |
| ~1.50 - 1.65 | m | 2H | Piperidine H-4ax, H-5ax | Axial protons on the piperidine ring. |
| 1.45 | s | 9H | Boc -(CH₃ )₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| (broad) | br s | 1H | NH | The chemical shift of the secondary amine proton is variable and the peak may be broad. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~155.0 | Boc C =O | Carbonyl carbon of the carbamate. |
| ~150.0 | Pyridine C -2, C -6 | Carbons alpha to the nitrogen in the pyridine ring are deshielded. |
| ~148.0 | Pyridine C -4 | The substituted carbon of the pyridine ring. |
| ~124.0 | Pyridine C -3, C -5 | Carbons beta to the nitrogen in the pyridine ring. |
| ~79.5 | Boc -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~55.0 | Piperidine C -3 | Methine carbon bearing the amino substituent. |
| ~52.0 | Pyridinyl-C H₂-N | Methylene bridge carbon. |
| ~45.0 | Piperidine C -2, C -6 | Carbons alpha to the Boc-protected nitrogen. |
| ~30.0 | Piperidine C -4, C -5 | Other piperidine ring carbons. |
| 28.4 | Boc -(C H₃)₃ | Methyl carbons of the tert-butyl group. |
2D NMR for Complete Assignment
-
COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks, confirming the connectivity within the piperidine ring and the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon's corresponding proton(s).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, for example, showing a correlation from the pyridinyl-CH₂ -N protons to the pyridine C-4 and the piperidine C-3.
Caption: Workflow for complete structure elucidation using a suite of NMR experiments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
2D NMR Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing acquisition and processing parameters for the specific instrument and sample concentration.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3350-3300 | Weak-Medium | N-H Stretch (secondary amine) | Characteristic absorption for the N-H bond in the amino linker. |
| ~3050-3000 | Weak | C-H Stretch (aromatic) | C-H stretching vibrations of the pyridine ring. |
| ~2975, ~2870 | Strong | C-H Stretch (aliphatic) | Asymmetric and symmetric stretching of C-H bonds in the piperidine ring and Boc group. |
| ~1690 | Strong | C=O Stretch (carbamate) | The strong absorption of the carbonyl group in the Boc protecting group is a key diagnostic peak.[6] |
| ~1600, ~1480 | Medium | C=C and C=N Stretch (aromatic) | Ring stretching vibrations of the pyridine ring. |
| ~1420, ~1365 | Medium | C-H Bend (t-butyl) | Characteristic bending vibrations for the tert-butyl group. |
| ~1250, ~1170 | Strong | C-N Stretch | Stretching vibrations of the various C-N bonds in the molecule. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: As the compound is likely a viscous oil or a low-melting solid, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small drop of the sample directly onto the ATR crystal.[6]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Background Correction: Acquire a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Conclusion
The structural elucidation of 1-Boc-3-N-(pyridin-4-ylmethyl)amino-piperidine is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the essential molecular weight and fragmentation data. A comprehensive suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of the molecular skeleton and the connectivity of all atoms. Finally, infrared spectroscopy offers rapid confirmation of the key functional groups present in the molecule. By following the detailed protocols and interpreting the resulting data in the context of the predicted values presented in this guide, researchers can confidently and accurately confirm the structure of this and other related novel compounds, ensuring the scientific integrity of their work in drug discovery and development.
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